REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][C:3]=1[C:12](=[O:15])[CH2:13][CH3:14].[Br:16]N1C(=O)CCC1=O>CCOCC>[Br:16][CH:13]([CH3:14])[C:12]([C:3]1[CH:4]=[CH:5][C:6]([C:8]([F:9])([F:10])[F:11])=[CH:7][C:2]=1[CH3:1])=[O:15]
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Name
|
|
Quantity
|
0.805 g
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Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=C1)C(F)(F)F)C(CC)=O
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Name
|
|
Quantity
|
0.662 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
0.663 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.663 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
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Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
cap vial
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Type
|
CUSTOM
|
Details
|
equipped with a stir bar
|
Type
|
CUSTOM
|
Details
|
the reaction at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
continue stirring at room temperature for an additional 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
WASH
|
Details
|
wash the solids with ample Et2O
|
Type
|
CUSTOM
|
Details
|
Collect the filtrate
|
Type
|
CONCENTRATION
|
Details
|
concentrate the filtrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
in a freezer overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Purify the resulting material by flash chromatography (120 RediSep® silica gel column)
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-30% DCM/pentane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)C1=C(C=C(C=C1)C(F)(F)F)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.82 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |